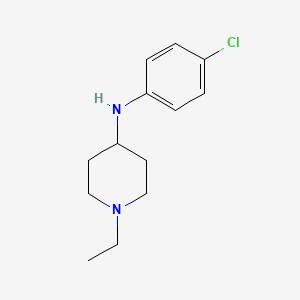
N-(4-chlorophenyl)-1-ethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-ethyl-4-piperidinamine, commonly known as CEP-22651, is a chemical compound that belongs to the class of piperidine derivatives. This compound has been widely studied for its potential use in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of CEP-22651 is not fully understood, but it is believed to act as a modulator of several signaling pathways in the body. CEP-22651 has been shown to inhibit the activity of several enzymes, including matrix metalloproteinase-2 and -9, histone deacetylase, and protein kinase C. These enzymes play a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
CEP-22651 has been shown to have several biochemical and physiological effects. In cancer research, CEP-22651 has been shown to induce apoptosis and inhibit the growth of tumor cells. In Alzheimer's disease research, CEP-22651 has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In Parkinson's disease research, CEP-22651 has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-22651 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential use in various diseases, making it an ideal compound for further research. However, there are also limitations to the use of CEP-22651 in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well-characterized.
Direcciones Futuras
There are several future directions for the research of CEP-22651. In cancer research, further studies are needed to determine the efficacy and safety of CEP-22651 in animal models and clinical trials. In Alzheimer's disease research, further studies are needed to determine the optimal dosage and treatment duration of CEP-22651. In Parkinson's disease research, further studies are needed to determine the long-term effects and potential side effects of CEP-22651. Overall, the research of CEP-22651 has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of CEP-22651 involves the reaction of 4-chloroaniline with ethyl 4-piperidinecarboxylate in the presence of a catalyst. The resulting intermediate is then treated with hydrochloric acid to obtain CEP-22651. The synthesis of CEP-22651 has been optimized for high yield and purity, making it an ideal compound for further research.
Aplicaciones Científicas De Investigación
CEP-22651 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, CEP-22651 has been shown to inhibit the growth of tumor cells by inducing apoptosis. In Alzheimer's disease research, CEP-22651 has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In Parkinson's disease research, CEP-22651 has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-16-9-7-13(8-10-16)15-12-5-3-11(14)4-6-12/h3-6,13,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMUIBJSNGUGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorophenyl)-1-ethyl-4-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

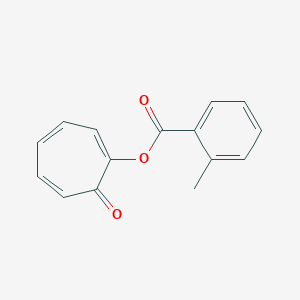
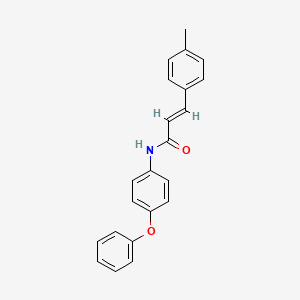
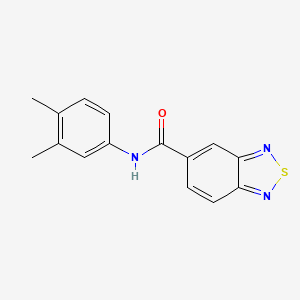
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
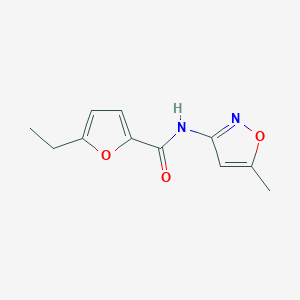
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
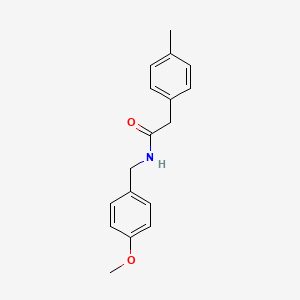
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)